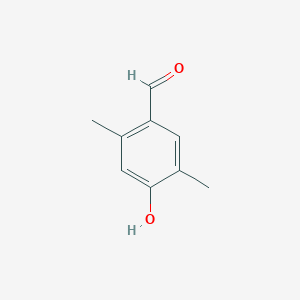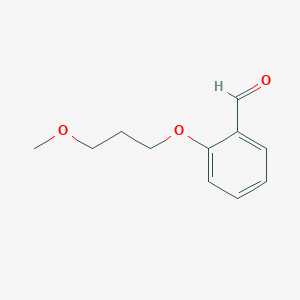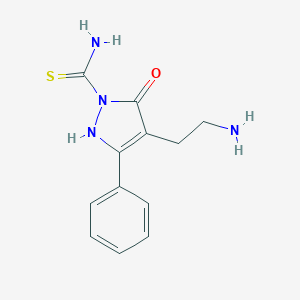
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, commonly known as P-Pyrazole-1-Carbothioamide (P-PCA), is an organic compound that has been studied for its potential applications in a variety of scientific research fields. The compound has been studied for its ability to act as a chelator, a ligand, and a catalyst, as well as for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antidepressant Activity
- Studies have shown that derivatives of the compound, specifically thiophene-based pyrazolines with a carbothioamide tail unit, demonstrate potential antidepressant activities. Such compounds reduced immobility time significantly in force swimming and tail suspension tests, suggesting their therapeutic usefulness as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial and Biofilm Inhibition
- N-substituted pyrazole derivatives, including a compound structurally similar to the one , exhibited significant in vitro activity against Haemophilus influenzae and H. parainfluenzae. This included inhibitory effects on both planktonic cells and biofilm-forming cells, indicating their potential in treating infections associated with these bacteria (Kosikowska, Malm, Pitucha, Rajtar, & Polz-Dacewicz, 2013).
Tautomerism and Structural Analysis
- Pyrazoline derivatives have been synthesized and analyzed for their structural properties, including tautomerism. The existence of tautomers and their stability were discussed, offering insights into the chemical nature and reactivity of these compounds (Miguel et al., 2016).
Anticancer Activity
- Certain pyrazoline derivatives have demonstrated significant antiproliferative activity against cancer cell lines, such as HepG-2, Hela, and A549. Compounds like 1b and 2b not only exhibited potent anticancer activity but also induced apoptosis in cancer cells, suggesting their potential as antitumor drug candidates (Wang et al., 2017).
- Additionally, other studies have found that novel pyrazole derivatives can inhibit topoisomerase IIα, a crucial enzyme for cell proliferation, further demonstrating their anticancer potential (Alam et al., 2016).
Antiaggregating and Other Activities
- Some derivatives of pyrazoline have shown platelet antiaggregating activity, as well as moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, highlighting their multifaceted pharmacological potential (Bondavalli et al., 1992).
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAZAQEKLFVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

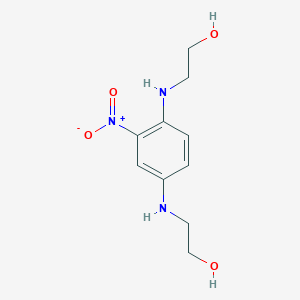
![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
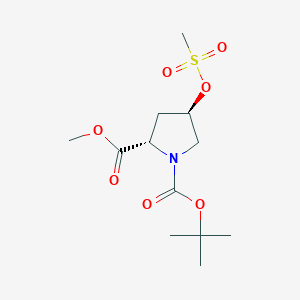
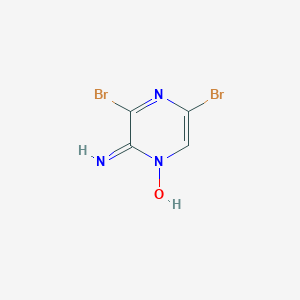
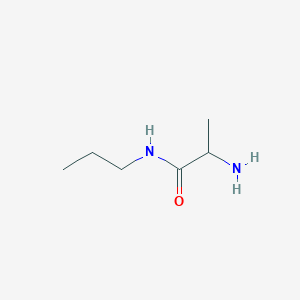
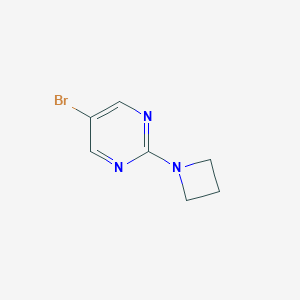
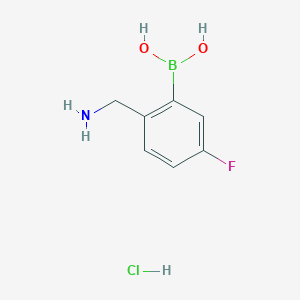
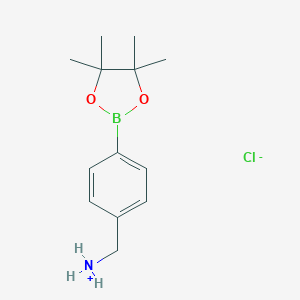
![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)
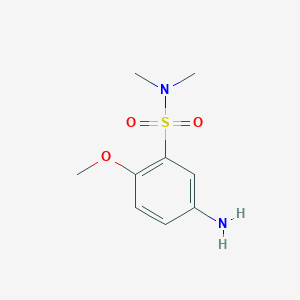
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
